molecular formula C11H23N B8560218 N,N-Bis(2-methylpropyl)prop-1-en-1-amine CAS No. 100334-82-5

N,N-Bis(2-methylpropyl)prop-1-en-1-amine

Cat. No. B8560218
M. Wt: 169.31 g/mol
InChI Key: MBCKVJRETSOENF-UHFFFAOYSA-N
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Patent
USRE039420E1

Procedure details

Following a procedure similar to that described in Example 64(i), but using propionaldehyde and diisobutylamine as starting materials, the title compound was obtained as a colorless oily substance (yield 29%), boiling at 63-66° C./10 mmHg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH3:3].[CH2:5]([NH:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:6]([CH3:8])[CH3:7]>>[CH2:5]([N:9]([CH:1]=[CH:2][CH3:3])[CH2:10][CH:11]([CH3:13])[CH3:12])[CH:6]([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)NCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N(CC(C)C)C=CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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